3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring structure. This compound is characterized by the presence of two methyl groups at positions 3 and 6, a nitro group at position 5, and two keto groups at positions 2 and 4. The unique arrangement of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of 3,6-dimethylpyrimidine-2,4(1H,3H)-dione. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 3,6-Dimethylpyrimidine-2,4(1H,3H)-dione
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄)
Conditions: The reaction mixture is cooled to 0-5°C and the nitrating agents are added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and flow rates are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles such as amines or thiols.
Oxidation: Although less common, the compound can be oxidized under strong oxidative conditions to form higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Amines or thiols in the presence of a base (e.g., sodium hydroxide)
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄)
Major Products Formed
Reduction: 3,6-Dimethyl-5-aminopyrimidine-2,4(1H,3H)-dione
Substitution: 3,6-Dimethyl-5-substituted-pyrimidine-2,4(1H,3H)-dione derivatives
Oxidation: Higher oxidation state derivatives of the original compound
Scientific Research Applications
3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
3,6-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
3,5-Dimethyl-2,4(1H,3H)-pyrimidinedione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-2,4(1H,3H)-pyrimidinedione: Lacks the methyl groups, leading to variations in physical and chemical properties.
3,6-Dimethyl-2,4(1H,3H)-pyrimidinedione:
The presence of both methyl and nitro groups in this compound imparts unique properties that distinguish it from these similar compounds, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C6H7N3O4 |
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Molecular Weight |
185.14 g/mol |
IUPAC Name |
3,6-dimethyl-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(10)8(2)6(11)7-3/h1-2H3,(H,7,11) |
InChI Key |
TWTDBGBBAHKLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)[N+](=O)[O-] |
Origin of Product |
United States |
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